1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)14-4-6-15(7-5-14)22-21(27)23-16-10-20(26)24(12-16)17-8-9-18(28-2)19(11-17)29-3/h4-9,11,16H,10,12H2,1-3H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOZKHJJTPSDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the acetylphenyl group: This step involves the acylation of the intermediate with an acetylphenyl derivative.
Attachment of the dimethoxyphenyl group: This step involves the coupling of the intermediate with a dimethoxyphenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: The compound can be investigated for its potential use as a pharmaceutical agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological context, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
Functional Implications
Steric and Solubility Factors : The 3,4-dimethoxy substitution in the target compound increases steric bulk and polarity relative to the analog’s single methoxy group, which could influence membrane permeability or metabolic stability.
SAR Trends : Urea derivatives with electron-withdrawing groups (e.g., acetyl) often exhibit stronger binding to enzymes like kinases or proteases, whereas electron-donating groups (e.g., ethoxy) may favor interactions with G-protein-coupled receptors (GPCRs) .
Biological Activity
1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 336.36 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research has indicated that it may act as an inhibitor of certain enzymes and receptors involved in various physiological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes related to metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation: It has been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and can influence various biological responses.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For example, a study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis |
| HT-29 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibits migration |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Study on Obesity Management:
A research article highlighted the potential of this compound as a melanocortin receptor agonist, which may aid in obesity management without adverse effects on erectile function in rodent models . This suggests a dual role in metabolic regulation and weight management. -
Cancer Treatment:
Clinical trials are underway to evaluate the efficacy of this compound in combination therapies for cancer treatment. Preliminary results indicate enhanced therapeutic outcomes when used alongside traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
